molecular formula C22H23ClN2O4 B11313843 6-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11313843
M. Wt: 414.9 g/mol
InChI Key: ASAYONXSGPZKRC-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that includes a chromene core, a dimethylamino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core and the subsequent introduction of the functional groups. Common synthetic routes may involve:

    Formation of the Chromene Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylamino Group: This step may involve nucleophilic substitution reactions using dimethylamine.

    Addition of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Dimethylamine, thionyl chloride.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interfering with Cellular Processes: Such as DNA replication or protein synthesis.

    Inducing Apoptosis: In cancer cells through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[2-(dimethylamino)-2-(4-hydroxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
  • 6-chloro-N-[2-(dimethylamino)-2-(4-nitrophenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Uniqueness

6-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the methoxy group, for example, may influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C22H23ClN2O4

Molecular Weight

414.9 g/mol

IUPAC Name

6-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H23ClN2O4/c1-13-9-20-16(10-17(13)23)19(26)11-21(29-20)22(27)24-12-18(25(2)3)14-5-7-15(28-4)8-6-14/h5-11,18H,12H2,1-4H3,(H,24,27)

InChI Key

ASAYONXSGPZKRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)OC)N(C)C

Origin of Product

United States

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